4-Methylcatechol-d6

Description

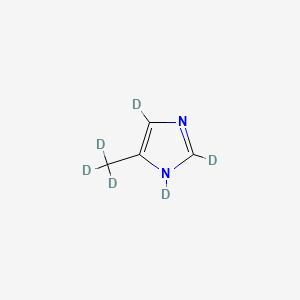

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2 |

|---|---|

Molecular Weight |

88.14 g/mol |

IUPAC Name |

1,2,4-trideuterio-5-(trideuteriomethyl)imidazole |

InChI |

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |

InChI Key |

XLSZMDLNRCVEIJ-RSRPWSGMSA-N |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN=CN1 |

Origin of Product |

United States |

Isotopic Purity of 4-Methylcatechol-d6 for Mass Spectrometry: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Foreword: The Imperative of Isotopic Purity in Quantitative Bioanalysis

In the landscape of modern drug development and metabolic research, quantitative mass spectrometry (MS) stands as a cornerstone for its sensitivity and specificity. The accuracy of these demanding analyses hinges on the quality of the internal standards used. Among these, stable isotope-labeled (SIL) compounds, such as 4-Methylcatechol-d6, are the gold standard. They offer a way to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] However, the reliability of a SIL internal standard is directly proportional to its isotopic purity. This guide provides an in-depth exploration of the critical importance of isotopic purity for 4-Methylcatechol-d6, methodologies for its rigorous assessment, and the implications for data integrity in regulated and research environments.

The Foundational Role of 4-Methylcatechol-d6 in Mass Spectrometry

4-Methylcatechol is a naturally occurring phenolic compound found in various foods and is a metabolite of certain xenobiotics.[3] Its deuterated analogue, 4-Methylcatechol-d6, serves as an ideal internal standard for the quantification of the parent compound in complex biological matrices. The six deuterium atoms provide a significant mass shift from the endogenous analyte, minimizing cross-talk and ensuring distinct detection.[2] To fulfill this role effectively, the 4-Methylcatechol-d6 must be of high chemical and, crucially, isotopic purity. For reliable results, deuterated standards should possess high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[4]

Deconstructing Isotopic Purity: Enrichment vs. Species Abundance

A common point of confusion is the distinction between isotopic enrichment and species abundance.[5][6]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[5][6] For 4-Methylcatechol-d6, a 99.5% isotopic enrichment means that at any of the six possible deuterated positions, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[5]

-

Species Abundance: This is the percentage of the entire population of molecules that have a specific isotopic composition.[5][6] Due to the statistical nature of deuteration during synthesis, a 99.5% isotopic enrichment does not equate to 99.5% of the molecules being the fully deuterated d6 species.[5] Inevitably, a small population of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4)—will be present.[5]

The distribution of these isotopologues can be predicted by a binomial expansion, as illustrated in the table below for a hypothetical d6 compound with 99.5% isotopic enrichment.[5]

| Isotopologue | Description | Theoretical Species Abundance |

| d6 | The desired, fully deuterated molecule | 97.0% |

| d5 | Molecule with 5 deuterium atoms and 1 hydrogen | 2.9% |

| d4 | Molecule with 4 deuterium atoms and 2 hydrogens | 0.04% |

| d3 and below | Molecules with 3 or fewer deuterium atoms | <0.001% |

Table 1: Theoretical isotopologue distribution for a d6 compound with 99.5% isotopic enrichment.[5]

The Analytical Imperative: Why Isotopic Purity is Non-Negotiable

The presence of significant levels of incompletely deuterated isotopologues (e.g., d5, d4) can have profound consequences on the accuracy of quantitative assays. The primary risks are:

-

Cross-Contribution to the Analyte Signal: If the mass spectrometer cannot fully resolve the signal of a lower-mass isotopologue from the naturally occurring isotopes of the analyte, it can lead to an overestimation of the analyte's concentration.

-

Inaccurate Response Factor: The fundamental assumption of using a SIL internal standard is that it behaves identically to the analyte during extraction, chromatography, and ionization.[1] Significant deviations in the isotopologue profile can challenge this assumption.

For these reasons, rigorous characterization of the isotopic purity of 4-Methylcatechol-d6 is a critical component of method validation in regulated bioanalysis and a best practice in all quantitative MS applications.

A Dual-Pronged Approach to Isotopic Purity Determination: MS and NMR

A comprehensive assessment of isotopic purity relies on the synergistic use of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Profiling

HRMS is a powerful tool for determining the relative abundance of different isotopologues.[9] The high resolving power of modern instruments, such as Time-of-Flight (TOF) mass spectrometers, allows for the separation and quantification of ions with very small mass differences.[10]

-

Sample Preparation:

-

Accurately prepare a solution of 4-Methylcatechol-d6 in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration suitable for MS analysis (e.g., 1 µg/mL).

-

Ensure the solvent is free from contaminants that could interfere with the analysis.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

The goal of the chromatography is to separate the 4-Methylcatechol-d6 from any chemical impurities.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for 4-Methylcatechol.

-

Resolution: Set to the highest possible setting to resolve the isotopic peaks.

-

Scan Range: A narrow mass range centered around the expected m/z of the protonated/deprotonated 4-Methylcatechol-d6 and its isotopologues.

-

Data Acquisition: Acquire full scan data.

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the expected isotopologues (d6, d5, d4, etc.).[10]

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural isotopic abundance of carbon-13.[10][11]

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

Caption: LC-HRMS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

While MS provides the distribution of isotopologues, NMR spectroscopy, particularly proton (¹H) and deuterium (²H or D) NMR, is invaluable for confirming the positions of the deuterium labels and providing an independent measure of isotopic enrichment.[7][8]

-

¹H NMR: Can be used to quantify the small amounts of residual protons at the deuterated positions by comparing their signal integrals to the integral of a signal from a non-deuterated position within the molecule.[5]

-

²H NMR: Directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals.[12] It can be used to confirm the locations of deuteration and, with proper experimental setup, can be quantitative.[12]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the 4-Methylcatechol-d6 sample (typically 10-20 mg).

-

Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte's signals.[13]

-

-

Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Acquire the spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions.

-

Integrate a well-resolved signal from a non-deuterated position (if available) or use a certified internal standard.

-

Calculate the isotopic enrichment based on the ratio of these integrals.

-

Caption: Self-validating workflow for isotopic purity assessment.

Synthesis and Potential Pitfalls

The synthesis of 4-Methylcatechol-d6 typically involves the demethylation of a precursor like 2-methoxy-4-methylphenol.[3] However, the introduction of deuterium can be complex. Potential issues that can affect isotopic purity include:

-

Incomplete Deuteration: The deuterating reagent may not fully replace all target protons.

-

Back-Exchange: Under certain conditions, deuterium atoms can exchange back to protons, reducing the isotopic enrichment.

-

Isotopic Scrambling: Deuterium atoms may migrate to unintended positions on the molecule.[5]

These potential issues underscore the importance of the rigorous analytical characterization described above for every new batch of 4-Methylcatechol-d6.

Conclusion: Upholding Data Integrity Through Analytical Rigor

The isotopic purity of 4-Methylcatechol-d6 is not a mere technical specification; it is a fundamental prerequisite for accurate and reliable quantitative mass spectrometry. By employing a multi-faceted analytical approach that combines the strengths of high-resolution mass spectrometry and NMR spectroscopy, researchers and drug development professionals can ensure the quality of their internal standards and, by extension, the integrity of their data. This commitment to analytical rigor is essential for advancing scientific understanding and ensuring the safety and efficacy of new therapeutics.

References

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

Gao, W., Zhang, T., & Zhang, S. (2020). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8759. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025a). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025b). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Singh, G., Sharma, S., & Singh, B. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(31), 3845–3854. Retrieved from [Link]

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Buy 4-Methylcatechol-d6 (EVT-12526935) [evitachem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. isotope.com [isotope.com]

- 6. isotope.com [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Precision Metabolic Profiling: A Technical Guide to 4-Methylcatechol-d6 Pathway Analysis

[1]

Executive Summary

4-Methylcatechol (4-MC) represents a critical metabolic node with dualistic biological activity: it acts as a potent inducer of Nerve Growth Factor (NGF) synthesis yet possesses significant cytotoxic potential via quinone-mediated redox cycling.[1] For drug development professionals, understanding the metabolic fate of 4-MC—whether as a drug metabolite (e.g., from p-cresol or flavonoid degradation) or a lead compound—is essential.

This guide details a high-precision workflow using 4-Methylcatechol-d6 as a stable isotope tracer.[1] By leveraging the +6 Da mass shift, researchers can decouple endogenous interference from exogenous flux, quantify phase II conjugation kinetics, and map bioactivation pathways with high specificity.

Part 1: The Chemical Basis of the Tracer

Tracer Architecture

The utility of 4-Methylcatechol-d6 lies in its mass spectral distinctiveness and chemical stability.[1]

-

Chemical Formula:

[1] -

Molecular Weight: ~130.17 g/mol (vs. 124.14 g/mol for native 4-MC).[1]

-

Labeling Pattern: Typically, the methyl group (

) and the aromatic ring ( -

Key Advantage: The +6 Da shift moves the analyte and its metabolites out of the interference window of naturally occurring catechols (e.g., from gut microbiome fermentation of tyrosine), ensuring that every detected ion originates from the experimental dose.

Kinetic Isotope Effect (KIE) Considerations

Deuterium substitution can alter reaction rates (the Kinetic Isotope Effect).

-

Primary KIE: If the C-H bond cleavage is the rate-limiting step (e.g., during aromatic hydroxylation or quinone formation), the

analog may react slower ( -

Application: Comparing the clearance rates of 4-MC vs. 4-MC-d6 can reveal if C-H bond breakage is the rate-determining step in its metabolic activation.[1]

Part 2: The Metabolic Map

The metabolism of 4-MC branches into two opposing fates: Detoxification (Phase II conjugation) and Bioactivation (Oxidation).

The Detoxification Axis (Clearance)

This is the dominant pathway under physiological conditions, driven by the concerted action of two enzyme families:

-

Catechol-O-Methyltransferase (COMT): Transfers a methyl group from S-adenosylmethionine (SAM) to one of the catechol hydroxyls, forming 4-methylguaiacol isomers.[1]

-

Sulfotransferases (SULT): Specifically SULT1A3, which sulfates the hydroxyl group.

-

Mechanistic Insight: Research indicates a "concerted action" where sulfation can compensate if methylation is inhibited, ensuring rapid clearance.

-

The Bioactivation Axis (Toxicity)

Under oxidative stress or enzyme saturation, 4-MC undergoes two-electron oxidation to form 4-methyl-o-quinone .[1]

-

Risk: This electrophilic quinone can react with cellular nucleophiles (protein thiols, DNA) or undergo redox cycling with oxygen, generating superoxide anions (

). -

Trapping Strategy: In vitro assays must use Glutathione (GSH) to "trap" this transient quinone, forming stable GSH-conjugates detectable by LC-MS.[1]

Pathway Visualization

The following diagram illustrates the divergence between stable conjugates and reactive intermediates.

Figure 1: Metabolic divergence of 4-Methylcatechol-d6. Green nodes represent stable detoxification products; red nodes indicate reactive toxic intermediates trapped by GSH (yellow).[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to simultaneously assess metabolic stability and reactive metabolite formation.

Reagents & Setup

-

Tracer: 4-Methylcatechol-d6 (>98% isotopic purity).[1]

-

Matrix: Human Liver Microsomes (HLM) or S9 Fraction (contains both cytosolic COMT/SULT and microsomal CYP450).

-

Cofactors:

Incubation Workflow

-

Preparation: Pre-incubate HLM/S9 (1 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Initiation: Add 4-MC-d6 (final conc. 10 µM) and cofactor mix (NADPH, PAPS, SAM, GSH).

-

Timepoints: Aliquot 50 µL at 0, 15, 30, and 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing 4-Methylcatechol-d0 (internal standard for recovery correction).

-

Extraction: Centrifuge at 10,000 x g for 10 min. Inject supernatant.[1]

LC-MS/MS Method Parameters

The use of MRM (Multiple Reaction Monitoring) is critical for sensitivity.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| 4-MC-d6 (Tracer) | 129.1 (M-H)⁻ | 113.1 | 20 | Loss of Oxygen/Methyl |

| 4-MC-Sulfate-d6 | 209.1 (M-H)⁻ | 129.1 | 25 | Loss of Sulfate ( |

| 4-MC-GSH Adduct-d6 | 436.2 (M+H)⁺ | 307.1 | 30 | Loss of pyroglutamate (GSH fragment) |

| 4-MC-O-Methyl-d6 | 143.1 (M-H)⁻ | 128.1 | 15 | Loss of Methyl radical |

Note: Transitions must be optimized on your specific instrument.[1] Negative mode is preferred for catechols and sulfates; Positive mode for GSH adducts.

Part 4: Data Interpretation & Logic[1]

The Mass Shift Validation

In your chromatograms, you will see "twin peaks" if endogenous 4-MC is present.

-

Endogenous: m/z 123 (M-H)⁻

-

Tracer: m/z 129 (M-H)⁻

-

Logic Check: If you detect m/z 123 in your "buffer only" control, you have contamination. If you detect m/z 129, it is strictly from your tracer.

Calculating Metabolic Flux

To determine the dominant pathway, calculate the Metabolite Formation Ratio (MFR) :

-

High Sulfate/Methyl Ratio: Indicates effective Phase II detoxification.

-

High GSH Adduct Ratio: Indicates "bioactivation stress."[1] This is a red flag for toxicity.

Visualizing the Workflow

The following flow chart summarizes the analytical decision tree.

Figure 2: Analytical workflow separating clearance profiling (Path A) from toxicity screening (Path B).

References

-

MedChemExpress. (n.d.). 4-Methylcatechol Product Information and Biological Activity.[1][4][5][6][7] Retrieved from

-

Cayman Chemical. (n.d.). 4-Methylcatechol Safety and Reference Data. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9958, 4-Methylcatechol.[1][4] Retrieved from

-

American Chemical Society. (2007).[8] Oxidation of 4-Methylcatechol: Implications for the Oxidation of Catecholamines. Biochemistry.[1][3][4] Retrieved from

-

National Institutes of Health. (2012).[9] Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs.[2][9] Biochemical Pharmacology.[1][7] Retrieved from

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. Retrieved from

Sources

- 1. Exposome-Explorer - 4-Methylcatechol (Compound) [exposome-explorer.iarc.fr]

- 2. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. 4-methyl catechol, 452-86-8 [thegoodscentscompany.com]

- 5. air.unimi.it [air.unimi.it]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ensuring Analytical Integrity: A Deep Dive into the Frozen Stability of 4-Methylcatechol-d6 in Plasma

For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the reliability of internal standards is paramount to the generation of robust and reproducible data. This is particularly critical for deuterated compounds like 4-Methylcatechol-d6, which are frequently employed in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of its unlabeled counterpart, 4-Methylcatechol. This technical guide provides an in-depth exploration of the stability of 4-Methylcatechol-d6 in frozen plasma samples, offering field-proven insights and a framework for establishing a self-validating storage protocol.

The Critical Role of Internal Standard Stability in Bioanalysis

In quantitative bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like 4-Methylcatechol-d6 is the gold standard.[1] It is assumed to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction efficiency and matrix effects.[2] However, this fundamental assumption holds true only if the internal standard itself remains stable under all processing and storage conditions.[3] Degradation of the internal standard can lead to an overestimation of the analyte concentration, thereby compromising the integrity of pharmacokinetic, toxicokinetic, and metabolomic data. Therefore, a rigorous evaluation of the long-term stability of 4-Methylcatechol-d6 in frozen plasma is not merely a regulatory checkbox but a scientific necessity.[4]

Understanding the Chemistry of Catechol Stability

4-Methylcatechol, like other catecholamines, possesses a dihydroxy-substituted phenyl ring, which is susceptible to oxidation. This oxidation can proceed through a series of reactions to form quinones and other degradation products. The primary factors influencing the stability of catechols in biological matrices are:

-

Temperature: Lowering the storage temperature is the most effective means of slowing down chemical and enzymatic degradation processes.[5] Studies on catecholamines have consistently shown marked stability in plasma stored at ultra-low temperatures (-70°C or -80°C) for extended periods, ranging from months to over a year.[5][6]

-

pH: The pH of the plasma can influence the rate of oxidation.

-

Presence of Oxidizing Agents: Exposure to oxygen and metal ions can catalyze the degradation of catechols.

-

Enzymatic Activity: While freezing significantly reduces enzymatic activity, some residual activity may persist, particularly at temperatures above -80°C.

Deuterium labeling in 4-Methylcatechol-d6 is generally expected to impart a slight increase in stability due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[7] However, this does not preclude the possibility of degradation, and empirical stability testing remains essential.

Designing a Robust Long-Term Frozen Stability Study

A long-term stability study for 4-Methylcatechol-d6 in frozen plasma should be designed and executed in accordance with established bioanalytical method validation guidelines, such as the ICH M10 guidance.[8] The objective is to demonstrate that the internal standard is stable for a period equal to or exceeding the duration of sample storage in a given study.[3]

Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the long-term frozen stability of 4-Methylcatechol-d6.

Caption: Experimental workflow for long-term stability assessment of 4-Methylcatechol-d6 in frozen plasma.

Detailed Step-by-Step Protocol

-

Preparation of Stability Samples:

-

Obtain a pool of blank human plasma from at least six different sources to be representative of the study population.[8]

-

Spike the pooled plasma with 4-Methylcatechol-d6 to achieve the final concentration used in the analytical method.

-

Prepare quality control (QC) samples at low and high concentrations of the analyte (4-Methylcatechol) in the same pooled plasma, which will also contain the 4-Methylcatechol-d6 internal standard. This allows for simultaneous assessment of analyte stability.

-

Aliquot a sufficient number of these spiked plasma samples and QC samples into individual, clearly labeled polypropylene tubes for each time point and temperature condition to be tested.[9] This avoids repeated freeze-thaw cycles on a single aliquot.[10]

-

-

Storage Conditions and Time Points:

-

Sample Analysis:

-

At each designated time point, retrieve a set of stability samples (a minimum of three replicates for each QC level) from the freezer.[12]

-

Allow the samples to thaw unassisted at room temperature and process them alongside a freshly prepared set of calibration standards and freshly spiked QC samples (time 0).

-

Analyze the samples using a validated LC-MS/MS method.[13][14]

-

-

Data Evaluation and Acceptance Criteria:

-

For the internal standard, the mean response of the stored samples at each time point should be compared to the mean response of the baseline (time 0) samples.

-

For the analyte in the QC samples, the mean calculated concentration of the stored QCs should be within ±15% of their nominal concentration.[12]

-

The precision (%CV) of the measurements for the stored QC samples should not exceed 15%.[12]

-

Data Presentation and Interpretation

The results of the long-term stability study should be tabulated for clear presentation and easy interpretation.

Table 1: Hypothetical Long-Term Stability Data for 4-Methylcatechol-d6 in Human Plasma at -80°C

| Time Point | Mean IS Response (Area Counts) | % of Time 0 Response | Mean Low QC Concentration (ng/mL) | % Nominal (Low QC) | Mean High QC Concentration (ng/mL) | % Nominal (High QC) |

| 0 | 1,523,456 | 100.0 | 5.05 | 101.0 | 79.8 | 99.8 |

| 1 Month | 1,501,234 | 98.5 | 4.98 | 99.6 | 80.5 | 100.6 |

| 3 Months | 1,498,765 | 98.4 | 5.10 | 102.0 | 78.9 | 98.6 |

| 6 Months | 1,530,987 | 100.5 | 4.95 | 99.0 | 81.2 | 101.5 |

| 12 Months | 1,488,543 | 97.7 | 5.08 | 101.6 | 79.5 | 99.4 |

This table presents hypothetical data for illustrative purposes.

In this example, the mean internal standard response remains within ±2.3% of the initial response, and the mean QC concentrations are well within the ±15% acceptance criteria, demonstrating the stability of both the internal standard and the analyte under the specified storage conditions for up to 12 months.

Potential Degradation Pathways and Mitigation

While freezing at -80°C is highly effective, it is crucial to understand potential degradation pathways to preemptively mitigate risks.

Caption: Potential oxidative degradation pathway for 4-Methylcatechol-d6.

The primary degradation route for catechols is oxidation to form quinones, which can then undergo further reactions, including polymerization.[15][16] To minimize this:

-

Rapid Freezing: Freeze plasma samples as quickly as possible after collection and processing to halt chemical and enzymatic processes.[5]

-

Avoid Light and Air Exposure: Store samples in tightly sealed tubes and protect them from light to minimize photo-oxidation.

-

Use of Anticoagulants with Preservatives: While not always necessary for deep-frozen samples, the choice of anticoagulant (e.g., EDTA) can chelate metal ions that catalyze oxidation.

Conclusion and Best Practices

The stability of 4-Methylcatechol-d6 in frozen plasma is a critical parameter that underpins the reliability of bioanalytical data. While general knowledge of catecholamine stability suggests good stability at -80°C, this must be empirically verified through a well-designed long-term stability study.

Key Takeaways for Researchers:

-

Assume Nothing, Verify Everything: Never assume the stability of an internal standard without empirical data.

-

Adhere to Guidelines: Follow established bioanalytical method validation guidelines, such as ICH M10, for conducting stability studies.[8]

-

Mimic Study Conditions: The conditions of your stability study (matrix, temperature, duration) must reflect the actual conditions of your study samples.[3]

-

Thorough Documentation: Maintain meticulous records of your stability studies, including sample preparation, storage conditions, and analytical results.

By implementing these principles, researchers can ensure the integrity of their internal standards and, by extension, the accuracy and reproducibility of their bioanalytical results.

References

-

European Bioanalysis Forum. (n.d.). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis. Retrieved from [Link]

-

ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

-

ICH. (2022, November 23). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Global Bioanalysis Consortium Harmonization Team. (n.d.). Stability: Recommendation for Best Practices and Harmonization. NIH. Retrieved from [Link]

-

ICH. (2019, February 26). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). Retrieved from [Link]

-

PubMed. (2023, September 1). Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

-

ResearchGate. (n.d.). The meta cleavage pathway of methylcatechols. Retrieved from [Link]

-

PMC. (2020, March 20). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Retrieved from [Link]

-

CMIC. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Retrieved from [Link]

-

PubMed. (n.d.). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Retrieved from [Link]

-

PMC. (n.d.). Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Retrieved from [Link]

-

FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

PMC. (n.d.). Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine). Retrieved from [Link]

-

Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

-

(n.d.). B.7.6.2 Freezer Storage Stability in Plants (docx). Retrieved from [Link]

-

MDPI. (1989, December 1). Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Retrieved from [Link]

-

Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chro. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS determination of plasma catecholamines after selective extraction by borated zirconia. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway for the anaerobic degradation of catechol by methanogenic.... Retrieved from [Link]

-

bevital. (2012, January 18). Stability study of 81 analytes in human whole blood, in serum and in plasma. Retrieved from [Link]

-

ResearchGate. (2014, February 19). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

-

KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

-

Clinical Chemistry - mobile.Labmedica.com. (2021, January 27). UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. Retrieved from [Link]

-

MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. Retrieved from [Link]

-

PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. fda.gov [fda.gov]

- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. database.ich.org [database.ich.org]

- 9. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. epa.gov [epa.gov]

- 12. capa.org.tw [capa.org.tw]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

- 15. researchgate.net [researchgate.net]

- 16. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]

Biological Role of 4-Methylcatechol Metabolites in Gut Microbiota: An In-Depth Technical Guide

Executive Summary

4-Methylcatechol (4-MC) , also known as 3,4-dihydroxytoluene, is a potent bioactive metabolite generated exclusively by the gut microbiota through the degradation of dietary polyphenols, specifically flavonols (rutin, quercetin) and catechins. Unlike its parent compounds, 4-MC possesses superior bioavailability and crosses the blood-brain barrier, where it acts as a dual-functional modulator: neurotrophic (inducing BDNF/NGF synthesis) and anti-inflammatory (activating the Nrf2/Keap1 pathway).

This guide delineates the biosynthetic origins, molecular mechanisms, and experimental protocols for studying 4-MC, designed for researchers in pharmacology, microbiology, and drug discovery.

Biosynthetic Origins: From Diet to Metabolite

The production of 4-MC is a multi-step anaerobic process dependent on specific functional guilds within the gut microbiome. It represents a classic "synbiotic" effect where dietary substrates (prebiotics) are transformed into active postbiotics.

Precursor Substrates

-

Rutin (Quercetin-3-O-rutinoside): The primary dietary source (buckwheat, citrus, tea).

-

Quercetin: The aglycone form, released after hydrolysis.

-

Catechins: (e.g., Epicatechin) can also degrade into catechol derivatives.

Key Bacterial Players

The conversion requires a consortium of bacteria, but specific species have been identified as "keystone" degraders:

-

Eubacterium ramulus : A strict anaerobe capable of cleaving the C-ring of flavonoids.[1]

-

Flavonifractor plautii (formerly Clostridium orbiscindens): A major degrader of catechins and flavonols, possessing the cpdC gene encoding polyphenol oxidoreductases.

-

Eubacterium oxidoreducens : Involved in the gallate and phloroglucinol degradation pathways.[2]

Metabolic Pathway

The transformation involves deglycosylation, C-ring fission, and decarboxylation.

-

Hydrolysis: Rutin

Quercetin + Rutinose (via rhamnosidases and glucosidases). -

Reduction: Quercetin

Taxifolin (via flavonoid reductase). -

Ring Fission: Taxifolin

Alphitonin -

Decarboxylation: DHPAA

4-Methylcatechol (4-MC) + CO₂.

Technical Note: The final decarboxylation step (DHPAA

4-MC) is critical. While DHPAA is a common metabolite, its conversion to 4-MC significantly increases lipophilicity, facilitating cellular uptake and BBB penetration.

Visualization: 4-MC Biosynthetic Pathway

Caption: Anaerobic microbial transformation of dietary flavonoids into bioactive 4-Methylcatechol.

Mechanisms of Action

4-MC acts as a multi-target ligand.[3] Its catechol moiety (1,2-dihydroxybenzene) is redox-active, allowing it to participate in electron transfer reactions that trigger cellular signaling.

Neuroprotection via BDNF/TrkB Signaling

4-MC is a potent inducer of neurotrophic factors, distinct from direct receptor agonists.

-

Mechanism: 4-MC stimulates the de novo synthesis of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) mRNA in astrocytes and neurons.

-

Signaling: The secreted BDNF binds to Tropomyosin receptor kinase B (TrkB) , inducing autophosphorylation and activating downstream survival pathways (PI3K/Akt and MAPK/ERK).

-

Outcome: Promotes neurite outgrowth, synaptic plasticity, and protects against diabetic neuropathy and depression-like behaviors.

Antioxidant Defense via Nrf2/Keap1

Unlike direct radical scavengers, 4-MC functions as an indirect antioxidant via the Keap1-Nrf2-ARE pathway.

-

Mechanism: 4-MC (or its oxidized quinone form) acts as a mild electrophile. It modifies specific cysteine sensors (e.g., Cys151) on Keap1 (Kelch-like ECH-associated protein 1).

-

Effect: This modification disrupts the Keap1-Nrf2 complex, preventing Nrf2 ubiquitination and degradation. Stabilized Nrf2 translocates to the nucleus.

-

Transcription: Nrf2 binds to Antioxidant Response Elements (ARE), upregulating Phase II detoxifying enzymes:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

-

Anti-Inflammatory Activity[4][5][6][7]

-

NF-κB Inhibition: 4-MC suppresses the nuclear translocation of NF-κB (p65 subunit), reducing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

NLRP3 Inflammasome: Recent evidence suggests 4-MC inhibits NLRP3 activation, preventing the maturation of IL-1β.

Visualization: Cellular Signaling Cascades

Caption: Dual mechanism of 4-MC: Nrf2-mediated antioxidant defense and induction of neurotrophic factors.

Pharmacokinetics & Metabolism

Understanding the fate of 4-MC in the host is crucial for interpreting in vitro vs. in vivo data.

-

Absorption: Rapidly absorbed from the colon.

-

Phase II Conjugation: The free catechol is extensively metabolized by Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) in the colonic epithelium and liver.

-

Major Metabolite: 4-Methylcatechol Sulfate (detectable in plasma/urine).

-

Minor Metabolite: 4-Methylcatechol Glucuronide.

-

-

Deconjugation: To exert intracellular effects (like Keap1 modification), the sulfate moiety may need to be removed by intracellular sulfatases or the conjugate itself may possess distinct signaling properties (an area of active research).

Experimental Protocols

Anaerobic Fecal Incubation (Metabolite Generation)

To verify the production of 4-MC from specific precursors or by specific donors.

-

Preparation: Prepare Brain Heart Infusion (BHI) broth supplemented with 0.5% yeast extract, L-cysteine (0.05%), and Vitamin K1/Hemin.

-

Substrate: Add Quercetin or Rutin (final conc. 100–500 µM).

-

Inoculation: Inoculate with 1% (v/v) fresh human fecal slurry or pure culture of E. ramulus / F. plautii.

-

Incubation: Incubate at 37°C under strict anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) for 24–48 hours.

-

Extraction: Acidify aliquots (pH < 3) with HCl to stabilize catechols. Extract with Ethyl Acetate (3x vol). Evaporate and reconstitute in Methanol.

LC-MS/MS Quantification

Target: 4-Methylcatechol (4-MC) and 3,4-Dihydroxyphenylacetic acid (DHPAA).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Ionization | ESI Negative Mode (Catechols ionize best in neg mode) |

| MRM Transition | 4-MC: m/z 123.0 |

| Internal Standard | Catechol-d4 or 4-Methylcatechol-d3 |

Bioactivity Assay: Nrf2 Luciferase Reporter

To assess the functional potency of the metabolite.

-

Cell Line: ARE-Luciferase reporter cell line (e.g., HepG2-ARE-Luc).

-

Treatment: Treat cells with 4-MC (1–20 µM) for 6–24 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control: Sulforaphane (5 µM) or tBHQ.

-

-

Lysis: Lyse cells using passive lysis buffer.

-

Readout: Measure luminescence. Normalize to total protein content.

-

Validation: Perform Western Blot for HO-1 protein expression.

References

-

Forming 4-Methylcatechol as the Dominant Bioavailable Metabolite of Intraruminal Rutin Inhibits p-Cresol Production in Dairy Cows. Metabolites. (2022). [Link] Key finding: Identifies 4-MC sulfate as the major circulating metabolite of rutin.

-

4-Methylcatechol increases brain-derived neurotrophic factor content and mRNA expression in cultured brain cells and in rat brain in vivo. Journal of Pharmacology and Experimental Therapeutics. (1999). [Link] Key finding: Establishes 4-MC as a potent inducer of BDNF synthesis.[4]

-

Activation of the Nrf2 Cell Defense Pathway by Ancient Foods. PLOS ONE. (2016). [Link] Key finding: Demonstrates 4-MC activates Nrf2/HO-1 signaling in endothelial cells.

-

Bacterial species involved in the conversion of dietary flavonoids in the human gut. Nutrients. (2014). [Link] Key finding: Reviews the role of Eubacterium ramulus and Flavonifractor plautii in flavonoid degradation.

-

Intracerebroventricular 4-methylcatechol (4-MC) ameliorates chronic pain associated with depression-like behavior via induction of brain-derived neurotrophic factor (BDNF). Behavioral Brain Research. (2015). [Link] Key finding: Links 4-MC induced BDNF to therapeutic outcomes in pain and depression.

Sources

Technical Guide: Synthesis and Degradation Mechanisms of Deuterated Catechols

This guide details the synthesis and degradation mechanisms of deuterated catechols, focusing on the "deuterium switch" strategy used to modulate pharmacokinetics.

Executive Summary: The Deuterium Switch in Catechol Pharmacology

Catechols (1,2-dihydroxybenzenes) are the structural core of vital neurotransmitters (dopamine, norepinephrine) and numerous therapeutics.[1][2][3][4][5][6][7][8][9] However, their clinical efficacy is often limited by rapid metabolic clearance via Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) , as well as toxicity arising from oxidation to o-quinones.[10]

Deuteration—the strategic replacement of hydrogen (

Part 1: Synthesis Mechanisms

The synthesis of deuterated catechols requires a choice between global exchange (for metabolic tracing/NMR standards) and site-specific incorporation (for therapeutic candidates).[10]

Module A: Electrophilic Aromatic Substitution (H/D Exchange)

Best for: Generating per-deuterated ring systems for internal standards.[10]

The electron-rich nature of the catechol ring makes it highly susceptible to electrophilic attack. In the presence of a deuterated acid catalyst, ring protons undergo rapid exchange.

-

Mechanism: Acid-catalyzed Electrophilic Aromatic Substitution (S

Ar).[10] -

Reagents: D

O, DCl (catalyst), or deuterated Trifluoroacetic Acid (TFA-d).[10] -

Regioselectivity: The hydroxyl groups are ortho/para directors. In unsubstituted catechol, all four ring positions are activated and will exchange.[10] In substituted catechols (e.g., dopamine), the positions ortho to the hydroxyls exchange fastest.

Module B: De Novo Site-Specific Synthesis

Best for: Drug candidates requiring precise metabolic blockade (e.g., side-chain or methoxy deuteration).[10]

To maximize the KIE without altering steric binding properties, deuterium must be placed exactly at the "metabolic soft spot" (the site of enzymatic bond cleavage).

-

Side-Chain Deuteration (MAO Blockade):

-

Methoxy Deuteration (CYP/COMT Blockade):

-

Target: The methyl group of catechol ethers (e.g., tetrabenazine analogs).[10]

-

Method: Methylation of the free catechol using CD

I or (CD

-

Part 2: Degradation & Metabolic Pathways[10]

Understanding where to place the deuterium requires mapping the degradation pathways.

Pathway 1: COMT-Mediated Methylation

COMT transfers a methyl group from S-adenosylmethionine (SAM) to one of the catechol hydroxyls.[10]

-

Effect of Ring Deuteration: Negligible.[10] The rate-limiting step involves the O-methylation, not C-H bond breaking.

-

Effect of Methoxy Deuteration (Reverse): In drugs like deutetrabenazine , the deuterium is placed on the methoxy groups. This prevents the removal of the methyl group (O-demethylation) by CYP450 enzymes, significantly extending half-life (

).[10]

Pathway 2: MAO-Mediated Oxidative Deamination

MAO oxidizes amines (like dopamine) to aldehydes.[10] The rate-limiting step is the abstraction of a hydrogen atom from the

-

The Deuterium Advantage: Replacing

-H with

Pathway 3: Chemical Oxidation (Quinone Formation)

Catechols spontaneously oxidize to o-quinones in the presence of oxygen or metal ions, generating Reactive Oxygen Species (ROS).[10][11]

-

Mechanism: Sequential loss of two protons (from -OH) and two electrons.[10]

-

Deuterium Limit: Ring deuteration (C-D) offers no protection against this pathway because the oxidation involves O-H, not C-H, cleavage. Protection against quinone toxicity requires steric shielding or electron-withdrawing groups, not deuteration.[10]

Part 3: Visualization of Pathways

The following diagrams illustrate the synthesis logic and the metabolic fate of deuterated catechols.

Diagram 1: Synthesis & Metabolic Logic

Caption: Synthesis routes distinguish between ring deuteration (probes) and side-chain deuteration (metabolic stability).

Diagram 2: The Deuterium Switch Mechanism (MAO vs. COMT)

Caption: Deuteration at the

Part 4: Experimental Protocols

Protocol 1: Acid-Catalyzed Ring Deuteration (H/D Exchange)

Objective: To synthesize d3-catechol or d3-dopamine for use as an internal standard.[10]

-

Preparation: Dissolve 1.0 mmol of the catechol substrate in 2.0 mL of D

O (99.9% D). -

Catalyst Addition: Add 0.1 mL of 35% DCl (in D

O).-

Note: Do not use HCl, as protons will back-exchange.[10]

-

-

Reaction: Seal in a pressure tube and heat to 100°C for 12–24 hours.

-

Causality: Heat provides the activation energy for the reversible protonation of the aromatic ring.

-

-

Monitoring: Analyze an aliquot via

H-NMR. Disappearance of aromatic signals (6.5–7.0 ppm) indicates exchange completion.[10] -

Workup: Lyophilize directly to remove D

O/DCl. Do not extract with aqueous solvents to prevent H-back-exchange.[10]

Protocol 2: Comparative Metabolic Stability Assay

Objective: To quantify the Kinetic Isotope Effect (KIE) of a deuterated analog.

-

System: Human Liver Microsomes (HLM) or recombinant MAO-B.[10]

-

Incubation:

-

Control: 1 µM proteo-analog (H-compound) + NADPH/Cofactors.[10]

-

Test: 1 µM deutero-analog (D-compound) + NADPH/Cofactors.

-

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Calculation: Plot ln(% Remaining) vs. time. The slope is

.[10]

Part 5: Data Summary

| Parameter | Proteo-Catechol ( | Deutero-Catechol ( | Mechanism of Change |

| Bond Energy (C-X) | ~98 kcal/mol | ~100 kcal/mol | Zero Point Energy (ZPE) difference.[10] |

| MAO Clearance | Fast ( | Slowed ( | Primary Kinetic Isotope Effect (C-D cleavage).[10] |

| COMT Clearance | Fast | Unchanged* | Rate-limiting step is O-methylation, not C-H break. |

| Quinone Formation | Rapid | Rapid | Oxidation involves O-H bond cleavage (no C-D effect).[10] |

*Note: COMT clearance is only slowed if the methyl group itself is deuterated (e.g., CD

References

-

Synthesis of deuterium labeled compounds via H-D exchange reactions. ResearchGate. [Link]

-

Pharmacokinetic and Metabolic Profile of Deutetrabenazine. Clinical Pharmacology & Therapeutics. [Link][10]

-

Synthesis of isotopomers of dopamine labeled with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals. [Link][10]

-

Copper-assisted oxidation of catechols into quinone derivatives. Chemical Science. [Link]

-

Deuterium Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

Sources

- 1. Deuterium kinetic isotope effects in the p-side pathway for quinol oxidation by the cytochrome b(6)f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-assisted oxidation of catechols into quinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Copper-assisted oxidation of catechols into quinone derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitragynine - Wikipedia [en.wikipedia.org]

- 11. arts.units.it [arts.units.it]

- 12. epfl.ch [epfl.ch]

Quantitative Analysis of Catecholamines in Human Plasma by LC-MS/MS Using a Deuterated Structural Analog Internal Standard: 4-Methylcatechol-d6

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the key catecholamines—norepinephrine, epinephrine, and dopamine—in human plasma. A critical aspect of this protocol is the utilization of a deuterated structural analog, 4-Methylcatechol-d6, as an internal standard to ensure accuracy and precision. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the methodological choices, from sample preparation to data acquisition and analysis.

Introduction: The Imperative for Precise Catecholamine Measurement

Catecholamines, including norepinephrine, epinephrine, and dopamine, are a class of biogenic amines that function as crucial neurotransmitters and hormones, regulating a myriad of physiological processes.[1] Their quantification in biological matrices is of paramount importance in clinical diagnostics for conditions such as pheochromocytoma and in research settings to understand neurological and cardiovascular functions.[2] Given their low endogenous concentrations and susceptibility to oxidation, highly sensitive and specific analytical methods are required.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior selectivity and sensitivity.[4][5]

A cornerstone of accurate LC-MS/MS quantification is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.[6] While stable isotope-labeled (SIL) analogs of the analytes are the ideal choice, their availability and cost can be prohibitive.[7] In such cases, a carefully selected structural analog internal standard can provide reliable results.[6][7] This protocol employs 4-Methylcatechol-d6, a deuterated form of a structurally related catechol, as a cost-effective and reliable internal standard.

The Role and Rationale for 4-Methylcatechol-d6 as an Internal Standard

The selection of an internal standard is a critical decision that directly influences the quality and reliability of quantitative bioanalytical data.[7] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's measurement.

Why a Structural Analog?

The Advantage of Deuteration

The use of a deuterated internal standard, such as 4-Methylcatechol-d6, offers several advantages. The incorporation of deuterium atoms results in a mass shift that is easily resolved by the mass spectrometer, preventing isobaric interference with the analytes. Importantly, the physicochemical properties of the deuterated molecule are nearly identical to its non-deuterated counterpart, leading to very similar extraction recovery and chromatographic retention times. This co-elution is crucial for effective compensation of matrix effects, a common challenge in LC-MS/MS analysis of complex biological samples.[7]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of catecholamines in human plasma using 4-Methylcatechol-d6 as an internal standard.

Materials and Reagents

| Reagent | Grade | Supplier |

| Norepinephrine, Epinephrine, Dopamine | Analytical Standard | Sigma-Aldrich |

| 4-Methylcatechol-d6 | ≥98% isotopic purity | EvitaChem[9] |

| Acetonitrile | LC-MS Grade | Honeywell |

| Methanol | LC-MS Grade | VWR |

| Formic Acid | LC-MS Grade | Sigma-Aldrich |

| Water | LC-MS Grade | Millipore |

| Human Plasma (K2EDTA) | Golden West Biologicals[4] |

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

Caption: LC-MS/MS workflow for catecholamine analysis.

Step-by-Step Sample Preparation

-

Sample Thawing and Internal Standard Spiking:

-

Thaw frozen human plasma samples, calibrators, and quality control (QC) samples at room temperature.

-

Vortex each sample for 10 seconds.

-

To 200 µL of plasma, add 20 µL of the 4-Methylcatechol-d6 internal standard working solution (concentration to be optimized based on instrument response).

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. The acidic condition helps to stabilize the catecholamines.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography Conditions

The chromatographic separation is critical for resolving the catecholamines from each other and from potential matrix interferences. A pentafluorophenyl (PFP) column is recommended for its unique selectivity for these polar and aromatic compounds.[4]

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent[10] |

| Column | Agilent Pursuit PFP (2.0 x 150 mm, 3 µm) or equivalent[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See table below |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Gradient Elution Program:

| Time (min) | % B |

| 0.0 | 2 |

| 1.0 | 2 |

| 4.0 | 40 |

| 4.1 | 95 |

| 6.0 | 95 |

| 6.1 | 2 |

| 8.0 | 2 |

Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity.

| Parameter | Setting |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent[4] |

| Ionization Mode | ESI Positive |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

MRM Transitions:

The following MRM transitions should be optimized for the specific instrument used. The transitions for the catecholamines are well-established. For 4-Methylcatechol-d6, the precursor ion is determined by its molecular weight (124.14 for the non-deuterated form + 6 for the deuterium atoms = 130.14). The product ion is predicted based on the fragmentation of the non-deuterated 4-methylcatechol, which typically involves the loss of a methyl group followed by CO, or direct loss of water and CO. A plausible and robust product ion would result from the neutral loss of CO (28 Da) from the protonated molecule after initial fragmentation, or loss of water. For a deuterated compound, the fragmentation pattern is expected to be similar to the non-deuterated analog.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norepinephrine | 170.1 | 107.1 | 15 |

| Epinephrine | 184.1 | 166.1 | 10 |

| Dopamine | 154.1 | 137.1 | 12 |

| 4-Methylcatechol-d6 (IS) | 131.1 | 113.1 | 20 |

Note: The collision energy for 4-Methylcatechol-d6 is an estimated starting point and should be optimized empirically.

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (4-Methylcatechol-d6). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. The concentration of the unknown samples is then determined from this calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results.[11] Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma samples.

-

Linearity: A linear relationship between the concentration and the response, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[11]

-

Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix. The use of a co-eluting internal standard like 4-Methylcatechol-d6 helps to compensate for this.[7]

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analytes in plasma under various storage and handling conditions.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the accurate and precise quantification of norepinephrine, epinephrine, and dopamine in human plasma. The use of 4-Methylcatechol-d6 as a structural analog internal standard offers a reliable and cost-effective alternative to stable isotope-labeled standards. The provided methodology, from sample preparation to data analysis, is designed to be robust and reproducible, making it a valuable tool for both clinical and research applications in the field of catecholamine analysis.

References

- CN110988209A - LC-MS/MS detection method and pretreatment kit for catecholamine - Google Patents. (n.d.).

-

Plasma Catecholamines by LC/MS/MS. (2016). Agilent. Retrieved from [Link]

-

A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency. (2020). PubMed. Retrieved from [Link]

-

Catecholamines in Plasma - HPLC. (n.d.). Chromsystems. Retrieved from [Link]

-

Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies. (2014). PubMed. Retrieved from [Link]

-

Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). PubMed. Retrieved from [Link]

-

Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. Retrieved from [Link]

-

4-Methylcatechol | C7H8O2 | CID 9958. (n.d.). PubChem. Retrieved from [Link]

-

Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). (n.d.). ResearchGate. Retrieved from [Link]

-

4 Methylcatechol. (n.d.). mzCloud. Retrieved from [Link]

-

MRM Transitions and Parameters for Standards and Deuterated Standards... (n.d.). ResearchGate. Retrieved from [Link]

-

Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). Retrieved February 8, 2024, from [Link]

-

Multiplatform Metabolomics for the Design and Characterization of a Mediterranean Plant-Based Lyophilized Powder from Agro-Industrial By-Products. (n.d.). MDPI. Retrieved from [Link]

-

4-methylcatechol. (n.d.). ChemBK. Retrieved from [Link]

-

Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. (2013). Agilent. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijern.com [ijern.com]

- 6. mzCloud – 4 Methylcatechol [mzcloud.org]

- 7. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 9. Buy 4-Methylcatechol-d6 (EVT-12526935) [evitachem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Advanced Protocol: Preparation & Stabilization of 4-Methylcatechol-d6 Internal Standard Stock

Executive Summary & Scientific Rationale

The preparation of 4-Methylcatechol-d6 (4-MC-d6) stock solutions requires a deviation from standard "weigh-and-dilute" protocols due to the inherent instability of the catechol moiety. Unlike stable drug compounds, catechols are prone to rapid auto-oxidation to form o-quinones (specifically 4-methyl-o-benzoquinone), a reaction accelerated by light, alkaline pH, and trace metal ions.

This protocol is designed to ensure stoichiometric integrity and isotopic fidelity . We utilize a "Acidified Organic Shield" strategy—maintaining the stock in acidified methanol to suppress ionization of the hydroxyl groups (

The Physicochemical Challenge

-

Oxidation Sensitivity: 4-MC oxidizes to quinones which polymerize to form melanic pigments (browning). This alters the concentration and creates isobaric interferences.

-

Deuterium Exchange: While C-bonded deuterium (ring/methyl) is stable, O-bonded deuterium (hydroxyls) exchanges instantly with protic solvents. Note: Commercial 4-MC-d6 typically labels the carbon backbone (Methyl-d3 + Ring-d3), rendering it stable in methanol.

Materials & Equipment Specifications

| Component | Grade/Specification | Rationale |

| 4-Methylcatechol-d6 | >98% Isotopic Purity | High isotopic purity prevents "cross-talk" (d0 contribution) in the analyte channel. |

| Solvent A: Methanol | LC-MS Hypergrade | Protic solvent stabilizes polar catechols better than ACN; high grade minimizes metal adducts. |

| Stabilizer: Formic Acid | 98-100% (LC-MS Grade) | Maintains pH < 3.0 to prevent phenolate ion formation (the oxidation precursor). |

| Inert Gas | Argon (preferred) or Nitrogen | Argon is heavier than air, providing a better "blanket" in vials during weighing. |

| Vials | Amber, Silanized Glass | Amber blocks UV (photo-oxidation); Silanization prevents adsorption of the polar catechol to glass silica. |

Mechanism of Degradation (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the oxidation pathway we are actively suppressing.

Figure 1: The catechol oxidation cascade. Our protocol intervenes at the first arrow by lowering pH and excluding light/oxygen.

Detailed Protocol: Primary Stock Preparation

Target Concentration: 1.0 mg/mL (free base equivalent) Total Volume: 10 mL Solvent System: Methanol + 0.1% Formic Acid

Step 1: Environmental Control

-

De-oxygenate Solvent: Sparge 20 mL of LC-MS grade Methanol with Argon for 5 minutes.

-

Acidification: Add 20 µL of Formic Acid to the sparged Methanol. Crucial: Do not skip this. Neutral methanol can dissolve atmospheric

or leach alkali from glass, raising pH locally.

Step 2: Gravimetric Preparation

-

Equilibrate the 4-MC-d6 vial to room temperature (to prevent condensation).

-

Place a 10 mL Amber Volumetric Flask on the balance.

-

Weigh 10.0 mg (± 0.1 mg) of 4-MC-d6 directly into the flask.

-

Technique: Do not use a weigh boat. Static charge can cause loss of the fine powder. Weigh directly or use a specific anti-static weighing funnel.

-

-

Record the exact mass for correction (e.g., 10.2 mg).

Step 3: Solubilization

-

Add approximately 8 mL of the Acidified Methanol to the flask.

-

Sonicate for 30 seconds. Warning: Do not sonicate longer. Sonication generates heat and free radicals (cavitation) which can induce degradation.

-

Fill to the mark with Acidified Methanol.

-

Invert 10 times to mix.

Step 4: Aliquoting & Storage

-

Immediately aliquot 1.0 mL portions into Amber LC Vials (Silanized preferred).

-

Argon Purge: Gently blow Argon into the headspace of each vial for 5 seconds before capping.

-

Cap: Use PTFE-lined caps (avoid rubber septa which can leach plasticizers).

-

Store: -80°C (Preferred) or -20°C.

Working Standard Preparation (Daily)

Never use the primary stock directly for spiking samples.

-

Thaw one aliquot of Primary Stock (1.0 mg/mL) in the dark.

-

Vortex for 10 seconds.

-

Dilute: Prepare a Working Solution (e.g., 10 µg/mL) using the initial mobile phase of your LC method (typically Water/MeOH + 0.1% Formic Acid).

-

Note: Aqueous dilutions of catechols degrade within 4-8 hours. Prepare fresh daily.

-

Quality Control & Validation

Before using the stock for critical assays, validate its integrity.[4]

Isotopic Purity Check (The "Blank" Test)

Inject a high concentration of the IS (e.g., 100 ng/mL) and monitor the transition for the unlabeled analyte (4-MC).

-

Requirement: The response in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the assay.

-

Cause of Failure: If signal is high, the stock contains d0-impurities or the mass resolution of the MS is insufficient.

Linearity & System Suitability

Inject the IS at the working concentration (e.g., 50 ng/mL) 6 times.

-

Acceptance Criteria: CV% < 5%.

-

Retention Time: Must match the unlabeled analyte within ± 0.05 min.

Workflow Visualization

Figure 2: Step-by-step workflow ensuring minimal light and oxygen exposure.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stock turns pink/brown | Oxidation to quinone. | Discard immediately. Check Argon purge quality and ensure amber glass was used. |

| Shift in Retention Time | Column interaction or pH drift. | Catechols bind to active silanols on older columns. Use a fresh column or increase acid content in mobile phase. |

| Signal Suppression | Matrix effect or solubility. | If stock precipitated upon dilution into water, ensure the Working Solution contains at least 5-10% Methanol. |

References

-

Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). Retrieved from [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). 4-Methylcatechol Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Methylcatechol-d6 by GC-MS Following Silylation Derivatization

Introduction: The Analytical Challenge of Catechols

4-Methylcatechol (4-MC) is a significant compound in various fields, recognized as a metabolite of aromatic compounds, a potential biomarker in toxicological studies, and a component of interest in food and environmental science.[1] For precise and accurate quantification in complex biological matrices, stable isotope-labeled internal standards are indispensable. 4-Methylcatechol-d6 (4-MC-d6), where six hydrogen atoms are replaced with deuterium, serves as an ideal internal standard, as it co-elutes with the native analyte and exhibits nearly identical chemical behavior, yet is distinguishable by mass spectrometry.[2]

However, the direct analysis of 4-MC and its deuterated analog by gas chromatography (GC) is fundamentally challenging. The two adjacent hydroxyl (-OH) groups on the catechol ring make the molecule highly polar. This polarity leads to strong intermolecular hydrogen bonding, resulting in a low vapor pressure (i.e., low volatility) and poor thermal stability.[3][4] Injecting underivatized 4-MC into a hot GC inlet often results in thermal degradation and significant chromatographic peak tailing, making reliable quantification impossible.

To overcome these limitations, chemical derivatization is a mandatory sample preparation step.[4][5] This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring robust, reproducible analysis.[6][7] This application note provides a comprehensive guide to the derivatization of 4-MC-d6 using silylation, outlines a detailed protocol, and offers expert insights for researchers in drug development and related scientific fields.

The Principle of Silylation for Catechols

The core objective of derivatization is to mask the polar functional groups responsible for poor GC performance.[6] For catechols, this means targeting the two active hydrogens on the hydroxyl groups. Silylation is the most prevalent and effective method for this purpose, involving the replacement of these active hydrogens with a non-polar trimethylsilyl (TMS) group.[3][4]

The resulting di-TMS-4-Methylcatechol derivative is:

-

Highly Volatile: The bulky, non-polar TMS groups disrupt the intermolecular hydrogen bonding that suppresses volatility.

-

Thermally Stable: TMS ethers are significantly more stable at the high temperatures required for GC analysis than the original hydroxyl groups.

-

Chromatographically Superior: The reduced polarity minimizes interactions with active sites on the GC column and liner, leading to sharp, symmetrical peaks.

-

Mass Spectrometrically Distinct: The derivatized molecule yields a clear molecular ion and a predictable fragmentation pattern under Electron Ionization (EI), which is ideal for selective and sensitive detection.[7]

The general mechanism for the silylation of 4-Methylcatechol is illustrated below.

Caption: Silylation workflow converting polar catechol to a volatile TMS-derivative.

Comparative Analysis of Silylating Reagents

Several silylating reagents are available, each with distinct advantages and reactivities. The choice of reagent is critical for achieving complete and reproducible derivatization. For phenolic hydroxyls like those on 4-MC, a powerful silyl donor is required.

| Reagent | Full Name | Key Characteristics |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | A powerful and widely used TMS donor. Its byproducts are volatile and generally do not interfere with chromatography.[8] |

| BSTFA + TMCS | BSTFA with Trimethylchlorosilane (catalyst) | The addition of 1-10% TMCS significantly increases the silylating power of BSTFA, making it highly effective for hindered or less reactive hydroxyls like phenols.[3] This is often the combination of choice for catechols. |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Considered the most volatile TMS reagent, with even more volatile byproducts than BSTFA.[9] Excellent for trace analysis where reagent peaks could interfere. |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | Forms t-butyldimethylsilyl (TBDMS) derivatives. These derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives, offering greater sample stability post-derivatization.[8] However, they have a higher molecular weight, leading to longer retention times. |

Expert Insight: For routine, robust analysis of catechols, BSTFA + 1% TMCS is the recommended starting point. Its high reactivity ensures a rapid and complete reaction, minimizing the risk of partially derivatized products (e.g., mono-TMS-4-MC) which would complicate quantification.[3]

The Complete Analytical Workflow

A successful quantitative analysis relies on a well-defined and consistent workflow from sample receipt to final data reporting. Each step is critical for maintaining the integrity of the results.

Caption: End-to-end workflow for quantitative analysis of 4-Methylcatechol.

Detailed Protocol: Derivatization with BSTFA + 1% TMCS

This protocol provides a validated, step-by-step method for the derivatization of 4-MC-d6 and its corresponding native analyte in a prepared sample extract.

5.1. Reagents and Materials

-

4-Methylcatechol-d6 (Internal Standard)

-

4-Methylcatechol (Native Analyte Standard)

-

BSTFA + 1% TMCS (e.g., Supelco Cat. No. 33155)

-

Anhydrous Pyridine or Acetonitrile (GC grade or better)

-

Ethyl Acetate (GC grade or better)

-

Nitrogen gas, high purity

-

2 mL amber glass autosampler vials with PTFE-lined caps

-

Calibrated micropipettes

-

Heating block or oven capable of maintaining 70°C

-

Vortex mixer

5.2. Sample Preparation & Drying

-

Trustworthiness Pillar: The success of silylation is critically dependent on the complete absence of water. Silylating reagents react aggressively with moisture, which depletes the reagent and prevents complete derivatization of the target analyte.[6][10]

-

Process your biological sample (e.g., via liquid-liquid extraction or solid-phase extraction) to isolate the phenolic fraction containing 4-MC and 4-MC-d6.

-

Transfer the final extract (typically in a solvent like ethyl acetate or dichloromethane) to a clean vial.

-

Gently evaporate the solvent to complete dryness under a stream of nitrogen gas. Avoid excessive heat, which could degrade the analyte. The sample must be a completely dry residue before proceeding.

5.3. Step-by-Step Derivatization Procedure

-

Reconstitution: To the dry sample residue, add 50 µL of anhydrous pyridine or acetonitrile. Vortex for 15 seconds to ensure the residue is fully dissolved.

-

Causality Explanation: Pyridine can act as a catalyst and an acid scavenger, driving the reaction forward. Acetonitrile and acetone are also effective solvents.[11]

-

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Immediately cap the vial tightly and vortex for 15 seconds. Place the vial in a heating block set to 70°C for 45 minutes .

-

Causality Explanation: Heating provides the necessary activation energy to ensure a rapid and complete reaction for both hydroxyl groups on the catechol ring. Incomplete derivatization can lead to multiple peaks and inaccurate results.[3]

-

-